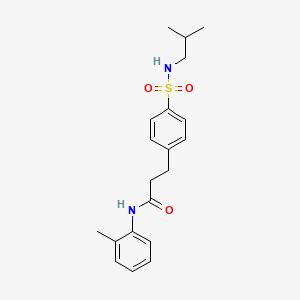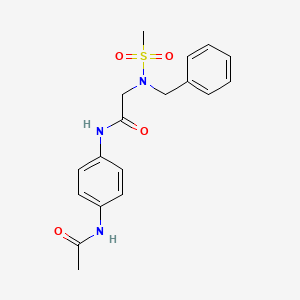
N-(4-acetamidophenyl)-2-(N-benzylmethylsulfonamido)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetamidophenyl)-2-(N-benzylmethylsulfonamido)acetamide, commonly known as ABMA, is a sulfonamide-based compound that has gained significant attention in the field of medicinal chemistry. ABMA is a potent inhibitor of carbonic anhydrase enzymes, which are involved in various physiological processes, including acid-base balance, respiration, and bone resorption.
作用機序
The mechanism of action of ABMA is based on its ability to inhibit carbonic anhydrase enzymes. Carbonic anhydrases are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. ABMA binds to the active site of carbonic anhydrase enzymes, preventing the conversion of carbon dioxide to bicarbonate and protons. This inhibition leads to a decrease in the concentration of bicarbonate ions, which can have various physiological effects, including the inhibition of tumor growth and bone resorption.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ABMA are related to its inhibition of carbonic anhydrase enzymes. Inhibition of carbonic anhydrase can lead to a decrease in the concentration of bicarbonate ions, which can affect various physiological processes, including acid-base balance, respiration, and bone resorption. ABMA has been shown to have anti-tumor, anti-convulsant, and anti-glaucoma properties, as well as potential use in the treatment of osteoporosis.
実験室実験の利点と制限
One advantage of using ABMA in lab experiments is its potency as a carbonic anhydrase inhibitor. ABMA has been shown to be a more potent inhibitor than some other carbonic anhydrase inhibitors, such as acetazolamide. However, one limitation of using ABMA is its relatively low solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for research on ABMA. One potential area of research is the development of ABMA-based drugs for the treatment of osteoporosis. Another area of research is the investigation of the anti-tumor properties of ABMA, and its potential use in cancer therapy. Additionally, further studies are needed to better understand the mechanism of action of ABMA and its effects on various physiological processes.
合成法
The synthesis of ABMA involves the reaction of N-(4-acetamidophenyl)acetamide with N-benzylmethylsulfonamide in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of an acid catalyst. The yield of ABMA is typically around 70-80%, and the compound can be purified by recrystallization or chromatography.
科学的研究の応用
ABMA has been extensively studied for its potential therapeutic applications. Carbonic anhydrase inhibitors, including ABMA, have been shown to have anti-tumor, anti-convulsant, and anti-glaucoma properties. ABMA has also been investigated for its potential use in the treatment of osteoporosis, as carbonic anhydrase inhibitors have been shown to inhibit bone resorption.
特性
IUPAC Name |
N-(4-acetamidophenyl)-2-[benzyl(methylsulfonyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-14(22)19-16-8-10-17(11-9-16)20-18(23)13-21(26(2,24)25)12-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEOAVUOKLSJQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

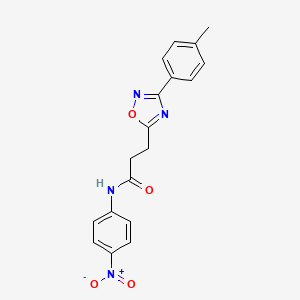
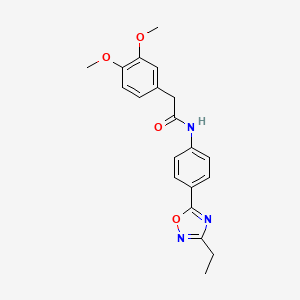

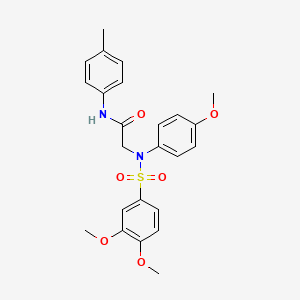

![4-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698902.png)
![3-(2,5-dimethoxyphenyl)-N-(2-ethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7698906.png)
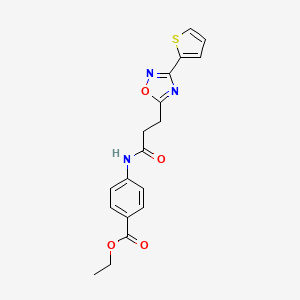
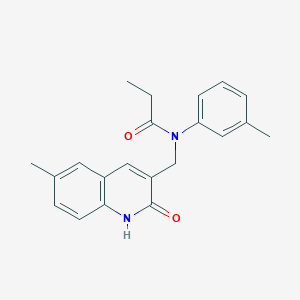
![4-ethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698948.png)
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7698954.png)

![3-(3-methoxyphenyl)-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7698965.png)
